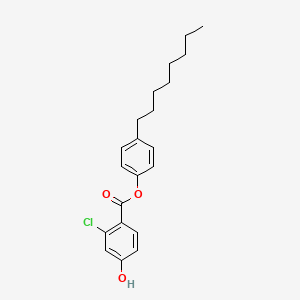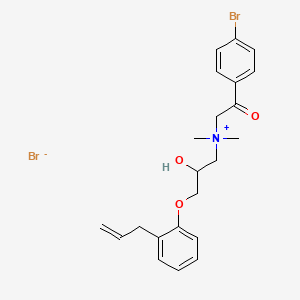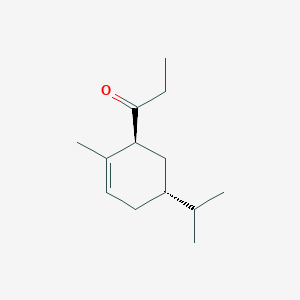
Nerone, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nerone, trans-: is a chemical compound with the molecular formula C13H22O 1-Propanone, 1-(2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)-, trans- . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with isopropyl and methyl groups, and a propanone moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Nerone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of nerolidol synthase to convert farnesyl diphosphate into trans-nerolidol, which can then be further oxidized to form trans-Nerone . The reaction conditions often include the use of specific enzymes and optimized precursor supply to enhance yield.
Industrial Production Methods: In industrial settings, the production of trans-Nerone may involve the use of biotechnological approaches, such as the expression of nerolidol synthase in microbial hosts like Yarrowia lipolytica . This method allows for the large-scale production of trans-Nerone by optimizing the metabolic pathways involved in its biosynthesis .
化学反応の分析
Types of Reactions: Trans-Nerone undergoes various chemical reactions, including:
Oxidation: Trans-Nerone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Trans-Nerone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Trans-Nerone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
作用機序
The mechanism of action of trans-Nerone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Trans-Nerone can be compared with other similar compounds, such as:
Nerolidol: A related compound with similar structural features but different functional groups.
Menthone: Another compound with a cyclohexene ring and similar substituents.
Carvone: A compound with a similar ring structure but different functional groups.
These compounds share some structural similarities with trans-Nerone but differ in their specific chemical properties and applications.
特性
CAS番号 |
41766-71-6 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
1-[(1S,5R)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]propan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3/t11-,12+/m1/s1 |
InChIキー |
DZSVIVLGBJKQAP-NEPJUHHUSA-N |
異性体SMILES |
CCC(=O)[C@H]1C[C@@H](CC=C1C)C(C)C |
正規SMILES |
CCC(=O)C1CC(CC=C1C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


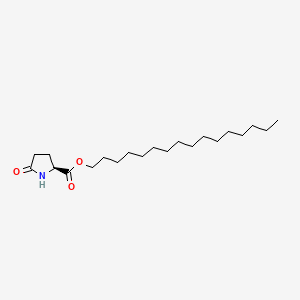
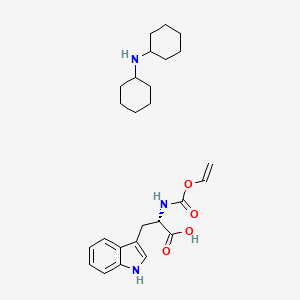
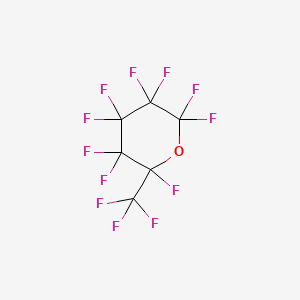
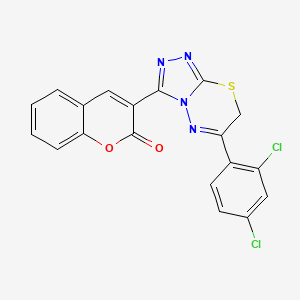
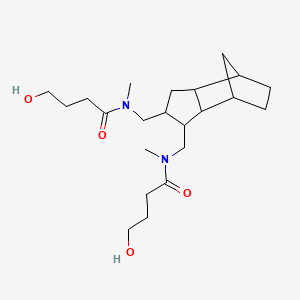
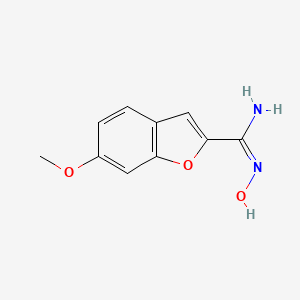
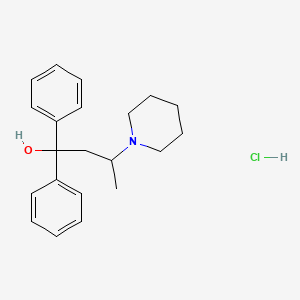
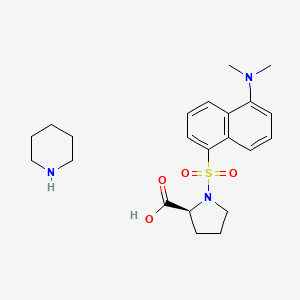

![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)

